Doxorubicin - 111266-55-8

Doxorubicin

Catalog Number: EVT-3571384
CAS Number: 111266-55-8
Molecular Formula: C33H37NO18
Molecular Weight: 735.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Liposome-Encapsulated Doxorubicin Citrate is a formulation of the citrate salt of the antineoplastic anthracycline antibiotic doxorubicin, encapsulated within liposomes, with antitumor activity. Doxorubicin intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and RNA synthesis. This agent also interacts with cell membrane lipids causing lipid peroxidation. Liposomal delivery of doxorubicin improves drug penetration into tumors and decreases drug clearance, thereby increasing the duration of therapeutic drug effects while lowering the toxicity profile.
Antineoplastic antibiotic obtained from Streptomyces peucetius. It is a hydroxy derivative of DAUNORUBICIN.
Source and Classification

Doxorubicin is classified as an anthracycline antibiotic. It is sourced from the fermentation of Streptomyces peucetius var. caesius. This compound is not only used in monotherapy but also in combination with other drugs to enhance therapeutic outcomes and manage drug resistance.

Synthesis Analysis

Methods and Technical Details

  1. Natural Biosynthesis: The compound is produced by culturing Streptomyces peucetius, followed by extraction and purification processes.
  2. Chemical Synthesis: Recent methods include solid-phase synthesis techniques that allow for site-selective modifications at specific positions on the doxorubicin molecule, enhancing its therapeutic efficacy and reducing side effects. For example, acylation at the C-14 position has been explored to create various derivatives with altered pharmacological profiles .
Molecular Structure Analysis

Doxorubicin has a complex molecular structure that contributes to its biological activity.

Chemical Reactions Analysis

Doxorubicin undergoes various chemical reactions that are essential for its functionality and modification.

Reactions and Technical Details

  1. Intercalation with DNA: Doxorubicin intercalates between base pairs in DNA, disrupting replication.
  2. Reduction Reactions: The drug can be reduced to form doxorubicinol, which has different biological activities.
  3. Modification Reactions: Chemical modifications such as acylation can enhance solubility and reduce toxicity .
Mechanism of Action

The mechanism of action of doxorubicin is multifaceted, primarily involving DNA interaction.

Process and Data

  1. DNA Intercalation: Doxorubicin inserts itself between DNA base pairs, leading to structural distortion.
  2. Topoisomerase II Inhibition: It inhibits the enzyme topoisomerase II, preventing DNA strand separation necessary for replication.
  3. Reactive Oxygen Species Generation: Doxorubicin generates free radicals that can damage cellular components, leading to apoptosis in cancer cells .
Physical and Chemical Properties Analysis

Doxorubicin exhibits distinct physical and chemical properties that influence its application in medicine.

Physical Properties

  • Appearance: Red crystalline powder.
  • Solubility: Moderately soluble in water; solubility increases in acidic conditions.

Chemical Properties

  • Stability: Sensitive to light; should be stored in dark conditions.
  • pH Sensitivity: Exhibits different solubility profiles at varying pH levels, impacting its release characteristics from drug delivery systems .
Applications

Doxorubicin is utilized extensively in clinical oncology due to its effectiveness against a variety of cancers.

  1. Cancer Treatment: Primarily used for treating breast cancer, lung cancer, ovarian cancer, bladder cancer, and leukemias.
  2. Combination Therapy: Often used in conjunction with other chemotherapeutic agents to enhance efficacy and reduce resistance.
  3. Research Applications: Investigated for use in targeted drug delivery systems utilizing nanoparticles or conjugates to improve selectivity towards cancer cells while minimizing side effects .
Molecular Mechanisms of Antineoplastic Activity

DNA Intercalation Dynamics & Topoisomerase II Inhibition

The planar anthraquinone moiety of doxorubicin enables intercalative insertion between adjacent DNA base pairs, preferentially at GC-rich sequences. This intercalation induces significant helical distortion, increasing DNA torsional stress and unwinding the double helix by approximately 11.6° per bound drug molecule [2] [10]. The structural consequence is positive supercoiling accumulation, which impedes DNA replication and transcription machinery [2].

A critical consequence of intercalation is the stabilization of topoisomerase II (TOP2)-DNA cleavage complexes. DOX functions as a TOP2 poison by binding to the TOP2-DNA interface during the enzyme's catalytic cycle. Specifically, the daunosamine sugar moiety of DOX interacts with TOP2, preventing the re-ligation of double-stranded DNA breaks (DSBs) [8] [10]. This trapping of TOP2-DNA complexes converts transient enzymatic breaks into persistent DNA damage, triggering replication fork collapse and lethal DNA fragmentation [7] [8].

Structural-activity analyses reveal that specific molecular domains are essential for TOP2 poisoning:

  • The C3' amino group on the sugar moiety is critical for TOP2 binding
  • C14 side-chain substitutions (e.g., in idarubicin) enhance cellular uptake but inhibit TOP2 interaction in purified systems [8]
  • The planar tetracyclic ring system facilitates DNA intercalation, a prerequisite for TOP2 poisoning

Table 1: Mechanisms of Doxorubicin-DNA Interactions

Interaction TypeStructural RequirementBiological ConsequenceDoxorubicin Congeners
DNA IntercalationPlanar anthraquinone ringHelical unwinding, positive supercoilingDoxorubicin, Daunorubicin
TOP2 PoisoningC3' amino group on daunosamineStabilized TOP2-DNA cleavage complexes, DSBsDoxorubicin, Epirubicin
Covalent DNA Adducts*Formaldehyde-mediated crosslinkingDNA crosslinks, impaired replicationDoxorubicin-formaldehyde adducts

*Adduct formation occurs at clinically relevant concentrations but is a minor mechanism [2] [8]

Reactive Oxygen Species Generation Pathways

Doxorubicin undergoes redox cycling primarily within mitochondria, generating substantial oxidative stress. The quinone moiety in ring C accepts electrons from NADH dehydrogenase (Complex I) and other reductases (e.g., cytochrome P450 reductase, xanthine oxidase) to form a semiquinone radical intermediate. This unstable species rapidly reduces molecular oxygen, generating superoxide anion (O₂•⁻) and regenerating the parent quinone, establishing a continuous ROS-producing cycle [3] [9].

Mitochondrial susceptibility stems from DOX's high affinity for cardiolipin, a phospholipid enriched in inner mitochondrial membranes. This localization concentrates DOX near mitochondrial electron transport chains, amplifying mitochondrial ROS emission. Resultant oxidative damage includes:

  • Lipid peroxidation of mitochondrial membranes, disrupting membrane potential
  • Oxidative modifications of mitochondrial proteins, impairing respiratory function
  • Mitochondrial DNA damage, reducing expression of electron transport chain components [1] [9]

Notably, DOX-iron complexes catalyze site-specific hydroxyl radical (•OH) formation via Fenton chemistry. Doxorubicin chelates free iron through its quinone and hydroquinone groups, facilitating the conversion of hydrogen peroxide (H₂O₂) to highly reactive •OH radicals. These radicals cause oxidative DNA base modifications (e.g., 8-oxoguanine) and DNA strand breaks [3] [6].

Table 2: Cellular Sources and Consequences of Doxorubicin-Induced ROS

ROS SourceKey Enzymes/ProcessesPrimary ROS GeneratedDownstream Cellular Damage
Mitochondrial Redox CyclingComplex I, NADH dehydrogenasesSuperoxide (O₂•⁻), H₂O₂Lipid peroxidation, mtDNA damage
Fenton ChemistryIron-DOX complexesHydroxyl radical (•OH)DNA strand breaks, base oxidation
Cytoplasmic EnzymesXanthine oxidase, NOS isoformsSuperoxide, Peroxynitrite (ONOO⁻)Protein nitrosylation, ER stress

Epigenetic Modulation Through Histone Eviction Mechanisms

Beyond DNA damage, doxorubicin directly disrupts chromatin architecture through histone eviction. DOX intercalation induces local DNA torsion that propagates through chromatin domains constrained by boundary elements like CTCF. This torsional stress mechanically destabilizes nucleosomes, promoting histone H2A-H2B dimer displacement from chromatin without requiring ATP-dependent chaperone activity [2] [10].

Histone eviction has profound epigenetic consequences:

  • Open chromatin formation at promoter regions, aberrantly activating stress-response genes
  • Loss of repressive histone marks (e.g., H3K27me3), altering transcriptional programs
  • Impaired DNA damage repair by reducing recruitment of repair complexes to DSBs [4] [10]

This chromatin damage represents a distinct mechanism from genotoxic effects. Genome-wide studies in yeast demonstrate DOX-induced transcriptional rewiring, with upregulation of meiotic recombination genes and oxidative stress response pathways concomitant with histone loss [5]. The epigenetic instability contributes to cell death by compromising transcriptional fidelity and DNA repair capacity.

Table 3: Consequences of Doxorubicin-Induced Histone Eviction

Chromatin AlterationMolecular EffectFunctional Outcome
Nucleosome destabilizationH2A-H2B dimer displacementChromatin decompaction, loss of structure
Promoter accessibilityRecruitment of stress-response TFsAberrant gene activation
Reduced histone densityImpaired H3K27 trimethylationDerepression of silenced loci
Repair complex exclusionDiminished BRCA1/53BP1 recruitmentPersistence of DNA double-strand breaks

Immunogenic Cell Death Induction via DAMPs Release

Doxorubicin induces immunogenic cell death (ICD), transforming tumor cells into endogenous vaccines. ICD involves the spatiotemporally controlled emission of damage-associated molecular patterns (DAMPs) that activate dendritic cells and prime tumor-specific T-cell responses [7] [10].

Key DAMPs released during DOX-mediated ICD include:

  • Surface-exposed calreticulin (CRT): An "eat-me" signal promoting phagocytosis of tumor antigens by dendritic cells
  • Extracellular ATP: Acts as a chemoattractant for antigen-presenting cells and activates the NLRP3 inflammasome
  • High-mobility group box 1 (HMGB1): Released from necrotic nuclei, binds TLR4 on dendritic cells, promoting antigen presentation
  • Type I interferons: Induced by cytoplasmic DNA sensing (cGAS-STING pathway), enhancing T-cell cross-priming [7] [10]

The immunogenicity of DOX-induced cell death depends on pre-apoptotic DAMP exposure. DOX activates endoplasmic reticulum (ER) stress pathways, leading to eIF2α phosphorylation and subsequent CRT translocation to the plasma membrane before membrane integrity loss. This sequence ensures dendritic cells encounter tumor antigens in an immunostimulatory context [7].

Combination studies demonstrate that DOX-induced ICD synergizes with immune checkpoint inhibitors, enhancing cytotoxic T-lymphocyte infiltration and antitumor immunity. This immunomodulatory dimension contributes significantly to its therapeutic efficacy beyond direct cytotoxicity.

Table 4: Doxorubicin-Induced DAMPs and Their Immunogenic Functions

DAMP MoleculeExposure/Release MechanismReceptor/PathwayImmunological Outcome
Surface CalreticulinER stress, PERK/eIF2α activationLDL-receptor on DCsEnhanced tumor antigen phagocytosis
Extracellular ATPPannexin-1 channel activationP2X7 receptor on DCs/macrophagesNLRP3 inflammasome activation
HMGB1Passive release from necrotic nucleiTLR4 on DCsDC maturation, cytokine production
Type I InterferonscGAS-STING activation by cytosolic DNAIFNART-cell priming, NK cell activation

Properties

CAS Number

111266-55-8

Product Name

Doxorubicin

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C33H37NO18

Molecular Weight

735.6 g/mol

InChI

InChI=1S/C27H29NO11.C6H8O7/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t10-,13-,15-,17-,22+,27-;/m0./s1

InChI Key

INEKNBHAPBIAFK-RUELKSSGSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O

Solubility

Soluble (NTP, 1992)
Soluble
2% sol in water; soluble in aqueous alcohols; moderately soluble in anhydrous methanol; insoluble in non-polar organic solvents
In water, 2,600 mg/L at 25 °C (est)
1.18e+00 g/L

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.